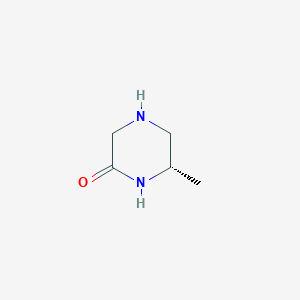
3-fluoro-5,8-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5,8-dimethyl-9H-carbazole is a heterocyclic aromatic compound with the molecular formula C14H12FN. It is a derivative of carbazole, which is known for its wide range of applications in organic electronics, pharmaceuticals, and materials science. The presence of fluorine and methyl groups in its structure can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5,8-dimethyl-9H-carbazole typically involves the introduction of fluorine and methyl groups onto the carbazole core. One common method is the electrophilic aromatic substitution reaction, where fluorine and methyl groups are introduced using appropriate reagents under controlled conditions. For instance, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methylation can be carried out using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available carbazole. The process typically includes steps such as nitration, reduction, halogenation, and methylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5,8-dimethyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, methyl iodide (CH3I) for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various functionalized carbazole derivatives.
Scientific Research Applications
3-fluoro-5,8-dimethyl-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 3-fluoro-5,8-dimethyl-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine can enhance its binding affinity and selectivity towards specific targets, while the methyl groups can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-9H-carbazole
- 5,8-dimethyl-9H-carbazole
- 3,6-dimethyl-9H-carbazole
Uniqueness
3-fluoro-5,8-dimethyl-9H-carbazole is unique due to the combined presence of fluorine and methyl groups, which can significantly alter its chemical and physical properties compared to other carbazole derivatives
Properties
CAS No. |
128612-26-0 |
|---|---|
Molecular Formula |
C14H12FN |
Molecular Weight |
213 |
Synonyms |
3-fluoro-5,8-dimethyl-9H-carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)




